3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile
Description
Properties
IUPAC Name |
2-chloro-3,5,6-trifluorobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF3N2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKGAQNOJROOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)Cl)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172887 | |
| Record name | 1,4-Benzenedicarbonitrile, 3-chloro-2,5,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1929-68-6 | |
| Record name | 1,4-Benzenedicarbonitrile, 3-chloro-2,5,6-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarbonitrile, 3-chloro-2,5,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorination of Polychlorinated Precursors
A primary route involves fluorination of 2,3,5,6-tetrachloro-1,4-benzenedicarbonitrile using potassium fluoride (KF) in dimethylformamide (DMF). The reaction proceeds via nucleophilic aromatic substitution (SNAr), where fluoride ions replace chlorides at positions 2, 5, and 6, retaining chlorine at position 3.
Procedure :
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Reactants : 2,3,5,6-Tetrachloro-1,4-benzenedicarbonitrile (1 mol), KF (3.2 mol), DMF (solvent).
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Conditions : 110–120°C for 6–8 hours under argon.
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Workup : Cooling to 0°C, filtration, and recrystallization from ethanol/water.
Mechanistic Insight :
The electron-withdrawing nitrile groups activate the aromatic ring for SNAr. Steric and electronic effects favor substitution at positions 2, 5, and 6, leaving position 3 less reactive due to para-directing effects of adjacent nitriles.
Sequential Chlorination-Fluorination Strategies
Chlorination of Fluorinated Intermediates
An alternative approach starts with 2,5,6-trifluoro-1,4-benzenedicarbonitrile, introducing chlorine at position 3 via electrophilic substitution. Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃) achieves selective chlorination.
Procedure :
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Reactants : 2,5,6-Trifluoro-1,4-benzenedicarbonitrile (1 mol), Cl₂ (1.1 mol), FeCl₃ (0.1 mol).
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Conditions : 60–80°C in chlorobenzene for 4–6 hours.
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Workup : Quenching with NaHSO₃, extraction with dichloromethane, and vacuum distillation.
Challenges :
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Over-chlorination at positions 2, 5, or 6 may occur without precise temperature control.
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Nitrile groups deactivate the ring, necessitating elevated temperatures.
One-Pot Multistep Synthesis
Combined Halogenation and Cyanation
A scalable method involves simultaneous cyanation and halogenation of 1,4-dichlorobenzene derivatives. Copper(I) cyanide (CuCN) introduces nitrile groups, while KF and Cl₂ provide fluorine and chlorine.
Procedure :
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Reactants : 1,4-Dichlorobenzene (1 mol), CuCN (2.2 mol), KF (3 mol), Cl₂ (1 mol).
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Conditions : 180–200°C in sulfolane for 12–16 hours.
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Workup : Acidic hydrolysis (HCl), filtration, and column chromatography.
Advantages :
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Avoids isolation of intermediates, reducing purification steps.
Catalytic Fluorination Using Phase-Transfer Agents
Enhanced Reactivity with Quaternary Ammonium Salts
Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) accelerate fluorination in biphasic systems. This method improves selectivity for trifluoro substitution.
Procedure :
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Reactants : 2,3,5,6-Tetrachloro-1,4-benzenedicarbonitrile (1 mol), KF (3.5 mol), TBAB (0.2 mol), DMF/H₂O (3:1).
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Conditions : 100°C for 5 hours with vigorous stirring.
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Workup : Layer separation, drying (MgSO₄), and solvent evaporation.
Key Factor :
TBAB facilitates fluoride ion transfer into the organic phase, enhancing reaction kinetics.
Analytical Comparison of Methods
Challenges and Optimization Strategies
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Regioselectivity Control : Electronic effects of nitriles and fluorines dictate substitution patterns. Computational modeling (DFT) predicts activation energies for SNAr, aiding reagent selection.
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Byproduct Formation : Incomplete fluorination yields 2,3,5-trichloro-6-fluoro derivatives, removable via recrystallization or chromatography.
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Solvent Choice : Polar aprotic solvents (DMF, sulfolane) stabilize transition states in SNAr, while chlorobenzene minimizes side reactions in electrophilic chlorination .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products with different nucleophiles replacing chlorine or fluorine.
Reduction: Amines derived from the reduction of nitrile groups.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electronegative fluorine atoms can influence its reactivity and binding affinity.
Comparison with Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar in structure but lacks nitrile groups.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of nitrile groups.
Uniqueness: 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzene ring, along with two nitrile groups. Its molecular formula is C8ClF3N2. This compound has garnered attention in various fields, particularly in biology and medicine, due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is thought to involve its interaction with specific molecular targets within biological systems. The presence of electronegative fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, which may explain its observed biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to established antimicrobial agents. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Anticancer Activity
In vitro studies have shown that derivatives of this compound possess anticancer properties. For instance, it has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The trifluoromethyl groups are believed to enhance the compound's lipophilicity, facilitating better cellular uptake and interaction with intracellular targets.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
- Cytotoxicity in Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound (0–100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.
- Mechanistic Insights : A mechanistic study revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3-Dichloro-2-fluorobenzene | Lacks nitrile groups | Limited antimicrobial activity |
| 4-Chlorobenzotrifluoride | Contains trifluoromethyl group | Moderate antifungal properties |
| 3-Chloro-2,5-difluorobenzonitrile | Fewer fluorine atoms | Reduced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
